molecular formula C6H12N2O3 B2577303 Acetic acid morpholin-3-imine CAS No. 1096418-66-4

Acetic acid morpholin-3-imine

Cat. No.: B2577303
CAS No.: 1096418-66-4
M. Wt: 160.173
InChI Key: HGIGOGUOLCSISA-UHFFFAOYSA-N
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Description

Acetic acid morpholin-3-imine is a chemical compound that combines the structural features of acetic acid and morpholine

Scientific Research Applications

Acetic acid morpholin-3-imine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of polymers and as an intermediate in chemical manufacturing.

Safety and Hazards

The safety data sheet for morpholine, a related compound, indicates that it is flammable and corrosive . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility and the unborn child .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid morpholin-3-imine typically involves the reaction of acetic acid with morpholine under specific conditions. One common method is the condensation reaction where acetic acid reacts with morpholine in the presence of a dehydrating agent to form the imine bond. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid morpholin-3-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism by which acetic acid morpholin-3-imine exerts its effects involves interactions with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition studies. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Phenylacetic acid: Another compound with comparable chemical properties.

Uniqueness

Acetic acid morpholin-3-imine is unique due to the presence of both acetic acid and morpholine moieties, which confer distinct chemical reactivity and potential applications. Its ability to form imine bonds makes it particularly valuable in synthetic chemistry and biochemical research.

Properties

IUPAC Name

acetic acid;3,6-dihydro-2H-1,4-oxazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.C2H4O2/c5-4-3-7-2-1-6-4;1-2(3)4/h1-3H2,(H2,5,6);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIGOGUOLCSISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1COCC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096418-66-4
Record name acetic acid; morpholin-3-imine
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